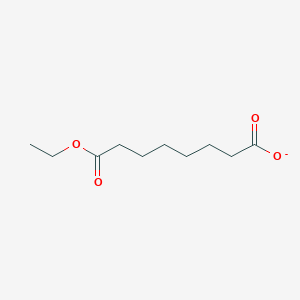
Octanedioic acid, 1-ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octanedioic acid, 1-ethyl ester, also known as ethyl hydrogen suberate, is an organic compound with the molecular formula C10H18O4. It is a type of ester derived from octanedioic acid (suberic acid) and ethanol. This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Octanedioic acid, 1-ethyl ester, can be synthesized through the esterification of octanedioic acid with ethanol. The reaction typically involves heating octanedioic acid with ethanol in the presence of an acid catalyst, such as concentrated sulfuric acid. The general reaction is as follows:
C8H14O4+C2H5OH→C10H18O4+H2O
Industrial Production Methods
In industrial settings, the production of this compound, often involves continuous processes where octanedioic acid and ethanol are fed into a reactor with an acid catalyst. The reaction mixture is then heated to promote esterification, and the resulting ester is separated and purified through distillation.
Chemical Reactions Analysis
Types of Reactions
Octanedioic acid, 1-ethyl ester, undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to octanedioic acid and ethanol in the presence of an acid or base.
Reduction: It can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Transesterification: The ester can react with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: Octanedioic acid and ethanol.
Reduction: Octanediol and ethanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Octanedioic acid, 1-ethyl ester, has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Studied for its potential role in metabolic pathways and as a substrate for enzyme-catalyzed reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, plasticizers, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of octanedioic acid, 1-ethyl ester, involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release octanedioic acid and ethanol, which can then participate in metabolic processes. The esterification and hydrolysis reactions are catalyzed by enzymes such as esterases and lipases.
Comparison with Similar Compounds
Similar Compounds
Octanedioic acid, dimethyl ester: Another ester of octanedioic acid, but with methanol instead of ethanol.
Hexanedioic acid, 1-ethyl ester: An ester of hexanedioic acid (adipic acid) with ethanol.
Decanedioic acid, 1-ethyl ester: An ester of decanedioic acid (sebacic acid) with ethanol.
Uniqueness
Octanedioic acid, 1-ethyl ester, is unique due to its specific chain length and the presence of an ethyl ester group. This gives it distinct physical and chemical properties compared to other esters, making it suitable for specific applications in organic synthesis and industrial processes.
Properties
Molecular Formula |
C10H17O4- |
|---|---|
Molecular Weight |
201.24 g/mol |
IUPAC Name |
8-ethoxy-8-oxooctanoate |
InChI |
InChI=1S/C10H18O4/c1-2-14-10(13)8-6-4-3-5-7-9(11)12/h2-8H2,1H3,(H,11,12)/p-1 |
InChI Key |
KCFVQEAPUOVXTH-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrochloride](/img/structure/B14010169.png)
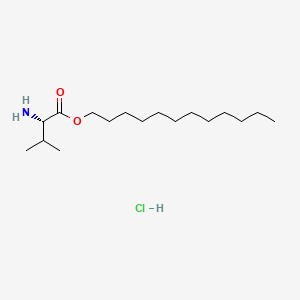
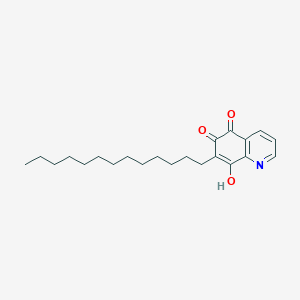
![Ethyl 3-[(2-hydroxyethyl)sulfanyl]propanoate](/img/structure/B14010175.png)
![5H-Benzo[a]phenothiazine](/img/structure/B14010177.png)
![Benzoic acid, 4-[[(3-pyridinylcarbonyl)amino]methyl]-](/img/structure/B14010183.png)
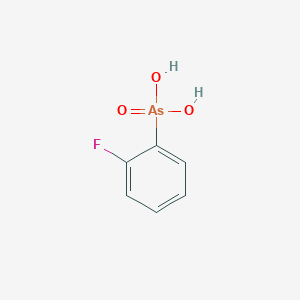
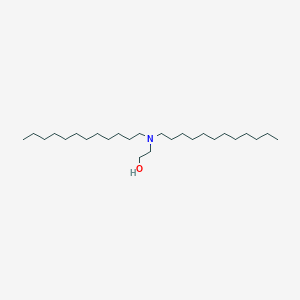
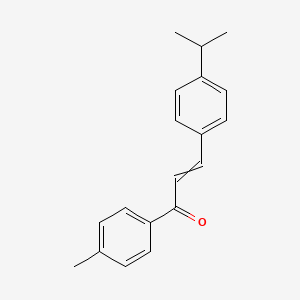
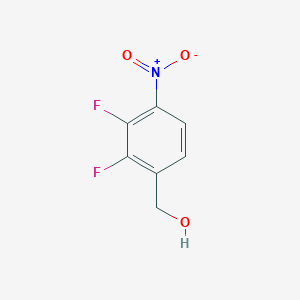
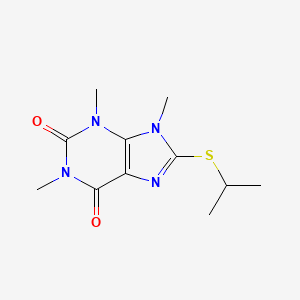
![(Acetylamino)[3-(4-bromophenyl)-3-oxopropyl]propanedioic acid](/img/structure/B14010220.png)
![N-[1-(2-chlorophenyl)non-1-en-3-ylidene]hydroxylamine](/img/structure/B14010227.png)

